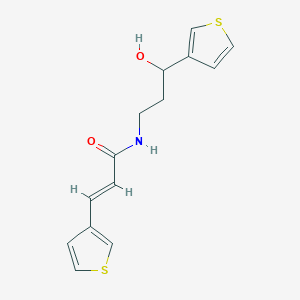

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide

Description

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is an organic compound characterized by the presence of thiophene rings and an acrylamide moiety Thiophene, a sulfur-containing heterocycle, is known for its aromatic properties and is commonly found in various natural products and synthetic materials

Properties

IUPAC Name |

(E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-13(12-5-8-19-10-12)3-6-15-14(17)2-1-11-4-7-18-9-11/h1-2,4-5,7-10,13,16H,3,6H2,(H,15,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQQGEYQFQSLIC-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC(=O)NCCC(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/C(=O)NCCC(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

Preparation of 3-(thiophen-3-yl)acrylic acid: This can be achieved through the Heck reaction, where thiophene is coupled with acrylic acid in the presence of a palladium catalyst.

Formation of 3-hydroxy-3-(thiophen-3-yl)propylamine: This intermediate can be synthesized by the reduction of 3-(thiophen-3-yl)propanal using a reducing agent such as sodium borohydride, followed by amination.

Coupling Reaction: The final step involves the coupling of 3-hydroxy-3-(thiophen-3-yl)propylamine with 3-(thiophen-3-yl)acrylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination of the thiophene rings.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thiophene structures exhibit significant antimicrobial properties. Studies suggest that (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Potential

Thiophene derivatives are often explored for their anticancer properties. Preliminary studies on related compounds indicate that this compound may affect cancer cell proliferation and induce apoptosis. The specific mechanisms of action are still under investigation, but interactions with cellular signaling pathways are expected.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects against neurodegenerative diseases. Compounds with similar structures have shown promise in inhibiting neurotoxic pathways related to Alzheimer's disease, particularly through the modulation of amyloid beta oligomer formation.

Material Science Applications

In addition to its biological applications, this compound is being investigated for use in material sciences:

Polymer Development

Due to its acrylamide functionality, this compound can be polymerized to create novel materials with specific properties such as enhanced conductivity or mechanical strength. These polymers could find applications in electronics or as biomaterials.

Sensor Technologies

The unique electronic properties associated with thiophene derivatives make them suitable for sensor applications. Research is ongoing into their use in developing sensors for detecting environmental pollutants or biological markers.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be effective against resistant strains, warranting further investigation into its mechanism of action.

Case Study 2: Anticancer Activity

In vitro studies have shown that related thiophene compounds can inhibit the proliferation of various cancer cell lines. The results indicate that this compound may induce cell cycle arrest and apoptosis through the activation of specific apoptotic pathways.

Mechanism of Action

The mechanism of action of (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acrylamide moiety suggests potential for covalent binding to nucleophilic sites in proteins, which could be exploited in drug design.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxamide: Another thiophene derivative with potential biological activity.

3-(Thiophen-2-yl)acrylamide: Similar structure but with different substitution patterns on the thiophene ring.

N-(3-hydroxypropyl)acrylamide: Lacks the thiophene rings but shares the acrylamide and hydroxypropyl groups.

Uniqueness

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is unique due to the combination of thiophene rings and an acrylamide moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.

Biological Activity

(E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound's molecular formula is with a molecular weight of approximately 273.38 g/mol. The synthesis typically involves the reaction of thiophene derivatives with acrylamide precursors under controlled conditions to yield the desired product.

Synthesis Steps:

- Starting Materials: Thiophene derivatives and acrylamide.

- Reaction Conditions: The reaction is performed under specific temperature and solvent conditions, often involving a catalyst to facilitate the formation of the double bond characteristic of acrylamides.

- Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Activity: Similar compounds have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism disrupts bacterial proliferation, making it a candidate for developing new antibiotics.

- Cytotoxic Effects: Acrylamide derivatives are known for their cytotoxicity, primarily through covalent interactions with biological nucleophiles such as DNA and proteins . The presence of the thiophene group enhances the electrophilic nature of the compound, potentially increasing its reactivity.

Antimicrobial Evaluation

A study highlighted the antimicrobial properties of thiophene-based compounds, reporting minimum inhibitory concentration (MIC) values that indicate effective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

These results suggest that this compound could exhibit similar antimicrobial efficacy due to its structural similarities .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines revealed that acrylamide derivatives exhibit varying degrees of toxicity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| DM497 | >60 | HEK293T |

| DM490 | >60 | MCF7 |

The low cytotoxicity observed indicates a favorable safety profile for further development .

Case Studies

Several studies have investigated the pharmacological properties of related compounds:

- Pain Relief in Mouse Models: Compounds structurally related to this compound were tested for pain relief in oxaliplatin-induced neuropathic pain models, showing significant analgesic effects through modulation of nicotinic acetylcholine receptors .

- Antibiofilm Activity: Thiophene derivatives have demonstrated significant antibiofilm activity against bacterial strains, suggesting potential applications in preventing biofilm-related infections .

Q & A

Basic: What are the optimal synthetic routes for (E)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-3-yl)acrylamide?

Methodological Answer:

The synthesis typically involves a multi-step process:

Amide Bond Formation : Use coupling reagents like PyBOP or EDCI in dry DMF with TEA as a base. For example, EDCI-mediated coupling of (E)-3-(thiophen-3-yl)acrylic acid with the amine precursor (e.g., 3-hydroxy-3-(thiophen-3-yl)propylamine) under ice-cooled conditions yields the target compound .

Solvent Optimization : Mixed solvents (e.g., ethyl acetate/petroleum ether) improve reaction efficiency and product purity .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization is recommended for isolating the final product .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

Combine spectroscopic and analytical techniques:

- NMR Spectroscopy : Analyze and NMR spectra to confirm stereochemistry (E-configuration) and substituent positions. For example, the trans-coupling constant (J = 15–16 Hz) in the acrylamide moiety confirms the E-isomer .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns. Discrepancies >2 ppm between calculated and observed masses require reanalysis .

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.4% tolerance) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Cross-Validation : Compare NMR data with structurally similar compounds (e.g., (E)-N-(3-hydroxybenzyl)-3-(3-hydroxyphenyl)acrylamide) to identify shifts caused by thiophene vs. phenyl substituents .

Crystallography : If available, single-crystal X-ray diffraction (e.g., as in related acrylamide derivatives) provides unambiguous confirmation of bond lengths and angles .

Dynamic NMR : For conformational ambiguities, variable-temperature NMR can reveal rotameric equilibria in the propylhydroxy-thiophene moiety .

Advanced: What experimental design considerations are critical for stability studies?

Methodological Answer:

Degradation Pathways : Test under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic stability of the acrylamide bond and thiophene oxidation susceptibility .

pH-Dependent Stability : Use buffered solutions (pH 1–9) to identify labile functional groups. For example, the hydroxypropyl group may undergo dehydration under acidic conditions .

Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products, especially in thiophene-containing compounds .

Advanced: How to computationally model interactions of this compound with biological targets?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to predict binding modes with receptors (e.g., μ-opioid receptors, as seen in FH321 derivatives). Focus on hydrogen bonding (hydroxypropyl and acrylamide groups) and π-π stacking (thiophene rings) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-target complex, particularly the flexibility of the propyl linker .

QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. benzothiophene) with activity data from analogs to guide structural optimization .

Advanced: What strategies mitigate challenges in biological activity evaluation?

Methodological Answer:

Solubility Enhancement : Use co-solvents (DMSO/PBS mixtures ≤1% v/v) or formulate as nanoparticles (PLGA encapsulation) to overcome poor aqueous solubility .

Off-Target Screening : Employ broad-panel assays (e.g., CEREP’s BioPrint®) to identify interactions with non-target kinases or GPCRs, which are common with thiophene derivatives .

Metabolite Profiling : LC-MS/MS can detect Phase I metabolites (e.g., hydroxylation at the thiophene ring) that may influence in vivo efficacy .

Advanced: How to address discrepancies in synthetic yields across different batches?

Methodological Answer:

Reagent Purity : Ensure EDCI or PyBOP is freshly distilled or stored under argon to prevent moisture-induced degradation .

Reaction Monitoring : Use TLC (hexane/ethyl acetate 3:1) or in-situ IR to track amide bond formation. Incomplete coupling may require extended reaction times (24–48 hrs) .

Byproduct Analysis : Characterize low-yield batches via GC-MS to identify side products (e.g., dimerization of acrylic acid precursors) .

Advanced: What analytical methods are recommended for impurity profiling?

Methodological Answer:

HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to separate and identify impurities. Nitrosamine derivatives (e.g., from nitrosating agents) require MRM transitions for detection .

ICP-MS : Quantify residual metal catalysts (e.g., Pd from Suzuki couplings) below 10 ppm .

Chiral HPLC : Resolve enantiomeric impurities if chiral centers are present (e.g., in the hydroxypropyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.